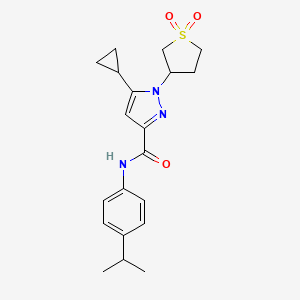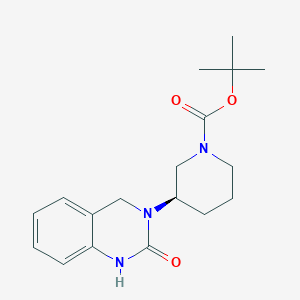![molecular formula C11H9ClN2O3S B2923890 2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 890082-13-0](/img/structure/B2923890.png)
2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O3S and its molecular weight is 284.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of new derivatives, including those similar to the specified compound, showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. Such compounds, including pyridine and thiadiazole derivatives, have been explored for their potential in combating microbial resistance through novel mechanisms of action (Patel, Agravat, & Shaikh, 2011); (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition
In the context of industrial applications, derivatives have been synthesized and investigated as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds, including 1,3,4-thiadiazole derivatives, in protecting metals from corrosion, highlights their potential utility in industrial maintenance and longevity of metal structures (Attou et al., 2020).
Anticancer Agents
Further research into the structural analogs of "2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid" includes the exploration of their potential as anticancer agents. Novel compounds derived from similar structural frameworks have shown promising in vitro activities against various cancer cell lines, indicating the therapeutic potential of such molecules in oncology (Tiwari et al., 2016).
Molecular Mimicry and Drug Design
Unnatural amino acids mimicking tripeptide β-strand structures have been synthesized for use in drug design and molecular mimicry, aiming at the development of novel therapeutic peptides and proteins. Such compounds contribute to the understanding of protein structure and function, offering pathways for the design of new drugs with specific activities (Nowick et al., 2000).
Synthesis of Heterocyclic Compounds
The compound's framework is utilized in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry, including the development of new antimicrobial and anticancer agents. These syntheses often involve novel methodologies that contribute to the advancement of chemical synthesis techniques and the exploration of new therapeutic agents (Mathieu et al., 2015).
Properties
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-17-9-3-2-6(12)4-7(9)13-11-14-8(5-18-11)10(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQNSXIFPRAPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2923810.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923811.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2923814.png)
![ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2923815.png)
![2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2923816.png)

![2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2923820.png)

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)


![1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2923826.png)
